molecular formula C23H21F3N4O3 B2898628 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE CAS No. 1116084-27-5

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B2898628
CAS No.: 1116084-27-5
M. Wt: 458.441
InChI Key: GVQVEWDLLQGPFN-UHFFFAOYSA-N
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Description

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the pyrazine and morpholine rings, followed by their coupling with the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, the use of ultrasonic-assisted synthesis has been explored to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)18-5-1-16(2-6-18)15-29-21(31)17-3-7-19(8-4-17)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQVEWDLLQGPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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